

# The Padsevonil Dual-Target Hypothesis: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Padsevonil** (PSL, UCB-0942) is a novel, first-in-class antiseizure medication (ASM) candidate rationally designed with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites implicated in epileptogenesis.[1] This technical guide provides an in-depth analysis of the core hypothesis underpinning **Padsevonil**'s development: the synergistic anticonvulsant effect achieved through high-affinity binding to synaptic vesicle protein 2 (SV2) isoforms and partial agonism at the benzodiazepine site of GABA-A receptors.[1][2] We will explore the preclinical data that supported this hypothesis, detail the experimental protocols used to characterize its pharmacological profile, and present a summary of the clinical trial outcomes that ultimately led to the discontinuation of its development.[2]

## Introduction: The Rationale for a Dual-Target Approach

The treatment of epilepsy remains a significant challenge, with approximately one-third of patients with focal-onset seizures not achieving adequate seizure control with currently available ASMs.[3] This therapeutic gap highlights the need for novel therapeutic strategies. The development of **Padsevonil** was predicated on the hypothesis that simultaneously targeting two distinct, yet complementary, pathways involved in neuronal excitability could offer superior efficacy in drug-resistant epilepsy.[4] Preclinical studies combining the SV2A ligand

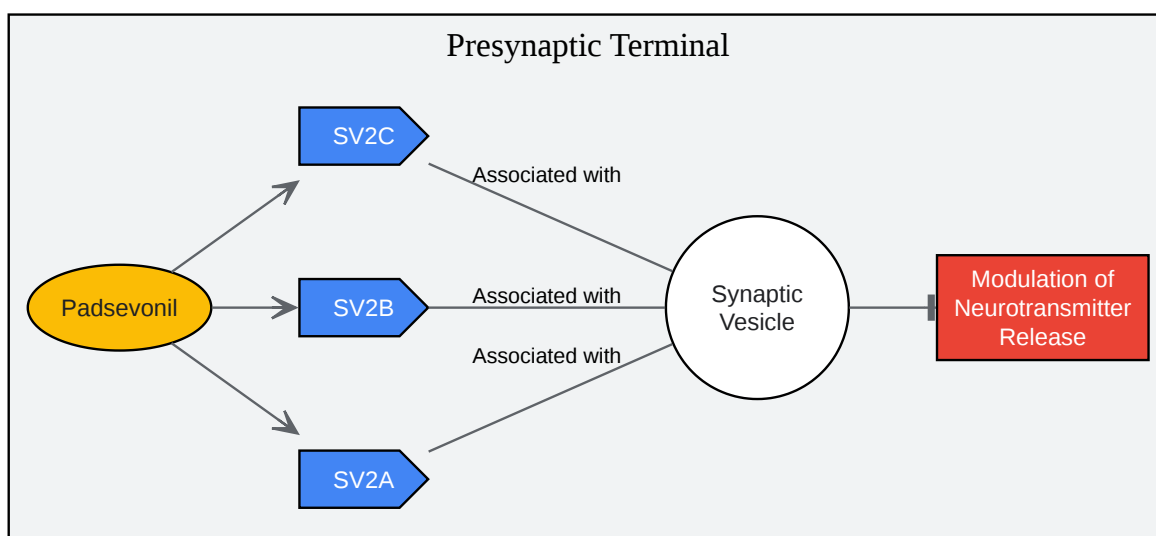
levetiracetam with benzodiazepines demonstrated enhanced seizure protection, providing the foundational rationale for a single molecule with this dual activity.[4]

**Padsevonil** was designed to exhibit high affinity for all three SV2 isoforms (SV2A, SV2B, and SV2C) and low-to-moderate affinity as a partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1][5] This profile was intended to modulate neurotransmitter release presynaptically via SV2 interaction while enhancing GABAergic inhibition postsynaptically.

## The Dual-Target Mechanism of Action

### Presynaptic Targeting: Synaptic Vesicle Protein 2 (SV2)

**Padsevonil** demonstrates high-affinity binding to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[6] This distinguishes it from levetiracetam and brivaracetam, which are selective for SV2A.[5] The binding of **Padsevonil** to SV2A is characterized by slower binding kinetics compared to its predecessors.[5]

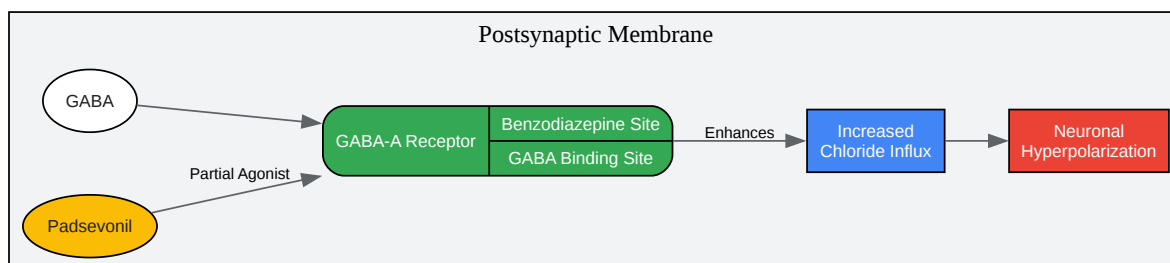


[Click to download full resolution via product page](#)

Caption: Presynaptic action of **Padsevonil** on SV2 isoforms.

### Postsynaptic Targeting: GABA-A Receptor

**Padsevonil** acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, a positive allosteric modulator of GABAergic inhibition.[4][7] Its partial agonism was hypothesized to provide a better safety and tolerability profile, potentially with a lower risk of tolerance compared to full benzodiazepine agonists.[4]



[Click to download full resolution via product page](#)

Caption: Postsynaptic action of **Padsevonil** at the GABA-A receptor.

## Quantitative Pharmacological Profile

The dual-target engagement of **Padsevonil** has been quantified through various in vitro and in vivo studies.

### Binding Affinities

Target	Padsevonil (pKi)	Levetiracetam (pKi)	Brivaracetam (pKi)	Reference
SV2A	8.5	5.2	6.6	[5]
SV2B	7.9	-	-	[5]
SV2C	8.5	-	-	[5]
GABA-A Receptor (Benzodiazepine Site)	≤6.1 (pIC50)	-	-	[5]

## In Vivo Receptor Occupancy

In vivo studies in mice demonstrated target engagement at different dose levels.

Target	ED50 (mg/kg)	Reference
SV2A	0.2	<a href="#">[5]</a>
GABA-A Receptor (Benzodiazepine Site)	36	<a href="#">[5]</a>

Human PET imaging studies informed dose selection for clinical trials, aiming for high (>90%) and sustained SV2A occupancy with low (10-15%), transient GABA-A receptor occupancy.[\[8\]](#)[\[9\]](#)

## Key Experimental Protocols

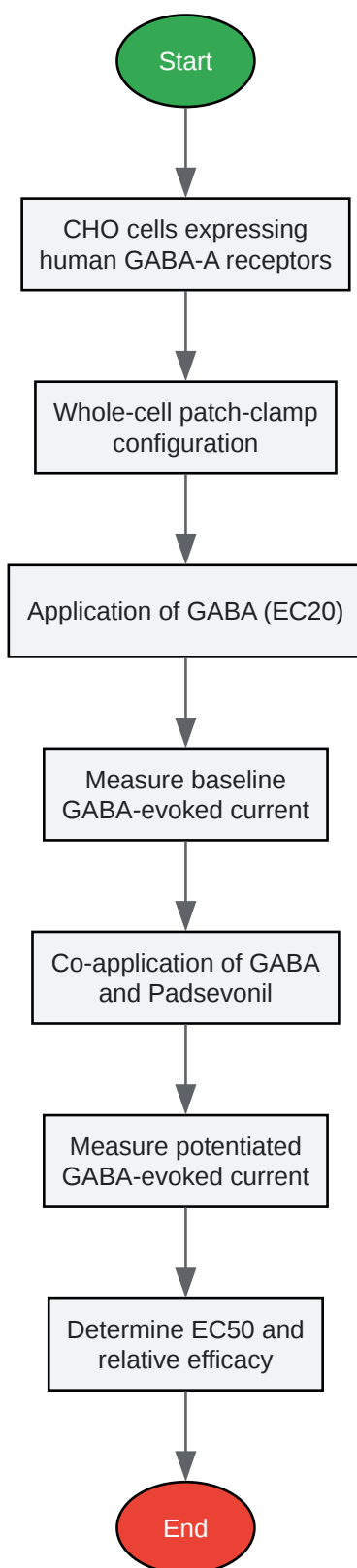
### Radioligand Binding Assays

- Objective: To determine the binding affinity of **Padsevonil** for SV2 isoforms and the GABA-A receptor.
- Methodology:
  - Membrane preparations from recombinant cells expressing human SV2A, SV2B, SV2C, or GABA-A receptors were used.
  - For SV2 binding, membranes were incubated with a specific radioligand (e.g., [<sup>3</sup>H]-levetiracetam) and varying concentrations of **Padsevonil**.
  - For GABA-A receptor binding, membranes were incubated with a benzodiazepine site-specific radioligand (e.g., [<sup>3</sup>H]-flumazenil) and varying concentrations of **Padsevonil**.
  - Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
  - Bound and free radioligand were separated by rapid filtration.
  - Radioactivity was quantified using liquid scintillation counting.

- IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

## Electrophysiology Studies

- Objective: To characterize the functional activity of **Padsevonil** at the GABA-A receptor.
- Methodology:
  - Whole-cell patch-clamp recordings were performed on recombinant human GABA-A receptors ( $\alpha 1\beta 2\gamma 2$ ) stably expressed in a CHO cell line.[\[7\]](#)
  - Cells were voltage-clamped, and GABA-evoked chloride currents were measured.
  - **Padsevonil** was applied at various concentrations in the presence of a sub-maximal concentration of GABA (EC20) to assess its modulatory effect.[\[7\]](#)
  - The potentiation of the GABA response was quantified to determine the EC50 and maximal efficacy of **Padsevonil** relative to a full agonist like zolpidem.[\[5\]](#)[\[7\]](#)



[Click to download full resolution via product page](#)

Caption: Experimental workflow for electrophysiological characterization.

## Clinical Development and Outcomes

**Padsevonil** underwent several clinical trials to evaluate its efficacy and safety in patients with drug-resistant focal epilepsy.

### Phase IIa Proof-of-Concept Trial (NCT02495844)

This trial showed promising results with a single 400 mg twice-daily dose.[\[8\]](#)

Outcome	Padsevonil (n=24)	Placebo (n=26)	p-value	Reference
≥75% Responder Rate	30.8%	11.1%	0.067	<a href="#">[8]</a>
Median Reduction in Seizure Frequency	53.7%	12.5%	0.026	<a href="#">[8]</a> <a href="#">[10]</a>

### Phase IIb (ARISE - NCT03373383) and Phase III (DUET - NCT03739840) Trials

Despite the encouraging Phase IIa results, the larger Phase IIb and Phase III trials failed to meet their primary efficacy endpoints.[\[3\]](#)[\[11\]](#)[\[12\]](#)

Trial	Outcome	Padsevonil Doses	Placebo	Result	Reference
ARISE (Phase IIb)	Change in log-transformed seizure frequency	No statistically significant difference	-	Failed to meet primary endpoint	<a href="#">[11]</a> <a href="#">[12]</a>
ARISE (Phase IIb)	75% responder rate	No statistically significant difference	-	Failed to meet primary endpoint	<a href="#">[11]</a> <a href="#">[12]</a>
DUET (Phase III)	Efficacy vs. Placebo	-	-	Failed to meet primary endpoint	<a href="#">[2]</a>

The primary outcomes in both the ARISE and DUET trials did not show a statistically significant improvement for any **Padsevonil** dose group compared to placebo.[\[11\]](#)[\[12\]](#)

## Conclusion

The **Padsevonil** dual-target hypothesis represented a rational and innovative approach to the development of a new antiseizure medication. The preclinical data strongly supported the potential for synergistic efficacy through combined SV2 and GABA-A receptor modulation. However, despite promising early clinical signals, the large-scale pivotal trials did not demonstrate a significant clinical benefit over placebo in patients with drug-resistant focal epilepsy.[\[2\]](#)[\[11\]](#) The development of **Padsevonil** was subsequently discontinued. The journey of **Padsevonil** from a compelling scientific rationale to clinical discontinuation serves as a valuable case study in the complexities of translating preclinical findings into clinically meaningful therapies for epilepsy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. tandfonline.com [tandfonline.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Failed trial puts future of UCB's epilepsy drug padsevonil in doubt | pharmaphorum [pharmaphorum.com]
- 4. Functional characterization of the antiepileptic drug candidate, padsevonil, on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. Padsevonil-Differs-From-Brivaracetam-and-Levetiracetam-in-Its-Interaction-With-the-Synaptic-Vesicle-2A-(SV2A)-Protein [aesnet.org]
- 7. Functional characterization of the antiepileptic drug candidate, padsevonil, on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Padsevonil randomized Phase IIa trial in treatment-resistant focal epilepsy: a translational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of adjunctive padsevonil in adults with drug-resistant focal epilepsy: Results from two double-blind, randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- To cite this document: BenchChem. [The Padsevonil Dual-Target Hypothesis: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609823#padsevonil-dual-target-hypothesis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)